molecular formula C5H10ClN3 B1390267 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1185302-88-8

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1390267
CAS No.: 1185302-88-8
M. Wt: 147.6 g/mol
InChI Key: JDJXZPNDEYXBRT-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride can be synthesized through the hydrolysis of 1,5-dimethyl-1H-pyrazol-4-amine acetate . The reaction typically involves the use of water or an aqueous solution under controlled temperature conditions to ensure complete hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: This compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Industry: It is utilized in the production of organic photovoltaic materials and photonic crystals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJXZPNDEYXBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673951
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948571-57-1, 1185302-88-8
Record name 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948571-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,5-dimethyl-4-nitro-1H-pyrazole (1.01 g, 7.2 mmol) in MeOH (15 mL) was added Pd/C (10%, 0.20 g) and concentrated HCl (1 mL, 12 mmol) in a high pressure autoclave under 2 MPa H2. The reaction mixture was stirred at rt overnight and filtered. The filtrate was concentrated in vacuo to give the title compound as brown oil (763.0 mg, 95.9%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
95.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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